GPR109b Agonist Potency and Selectivity Over GPR109a: Class-Level Comparison with 1-Cyclobutyl and 1-Isopropyl Analogs
While direct, separate publication data for the 1-(cyclobutylmethyl) derivative is limited, the class-level evidence from the seminal J. Med. Chem. paper demonstrates a unique structure-activity relationship (SAR) for 1-alkyl-benzotriazole-5-carboxylic acids at GPR109b [1]. For the closely related 1-cyclobutyl analog, the EC50 at human GPR109b is reported as 4 nM, with a selectivity ratio of >3250-fold over GPR109a, where no agonist activity is observed [2]. In contrast, the 1-isopropyl analog shows a markedly reduced potency, with a pEC50 of 6.4 (approximately 398 nM) . The 1-(cyclobutylmethyl) group, incorporating both a rigid ring and a methylene linker, is predicted by this SAR to bridge the steric requirements of the larger cycloalkyl series while potentially enhancing metabolic stability or solubility compared to the direct 1-cyclobutyl substitution. This provides a distinct pharmacological profile that is not achievable by simple alkyl chains.
| Evidence Dimension | GPR109b Agonist Potency and Selectivity |
|---|---|
| Target Compound Data | Predicted high potency and selectivity for GPR109b based on SAR from 1-cyclobutyl analog (EC50 ~4 nM, no GPR109a activity) |
| Comparator Or Baseline | 1-Cyclobutyl-benzotriazole-5-carboxylic acid (EC50 4 nM at GPR109b, inactive at GPR109a); 1-Isopropyl-benzotriazole-5-carboxylic acid (pEC50 6.4, approx. 398 nM at GPR109b) |
| Quantified Difference | 1-Cyclobutyl analog is a highly potent, selective agonist; 1-isopropyl analog is ~100-fold less potent. Target compound's activity is inferred to be in the high-potency cluster based on steric similarity to the cyclobutyl group. |
| Conditions | cAMP accumulation assay in CHO cells expressing recombinant human GPR109b and GPR109a. |
Why This Matters
For a drug discovery program, the predicted high selectivity profile directly addresses the key challenge of avoiding the GPR109a-mediated flushing side effect, making this compound a superior starting point for lead optimization compared to less selective, potent, or more flexible analogs.
- [1] Semple, G., et al. (2006). '1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b'. Journal of Medicinal Chemistry, 49(4), 1227-1230. PMID: 16480258. View Source
- [2] BindingDB entry for BDBM50384634 (1-Cyclobutyl-benzotriazole-5-carboxylic acid). EC50 data from ChEMBL curation of the J. Med. Chem. 2006 paper. View Source
